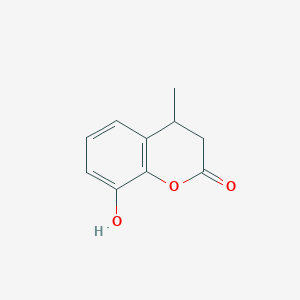
8-Hydroxy-4-methyl-3,4-dihydroxycoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-4-methyl-3,4-dihydroxycoumarin, also known as this compound, is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
8-Hydroxy-4-methyl-3,4-dihydroxycoumarin exhibits promising anticancer activity against various human tumor cell lines. Research has demonstrated that coumarin derivatives can induce apoptosis in cancer cells through multiple mechanisms:
- Mechanism of Action : The compound has been shown to inhibit key cellular pathways involved in cancer progression, including angiogenesis and cell proliferation. Studies indicate that it acts as a topoisomerase inhibitor and may interfere with the mitotic process in cancer cells .
-
Case Studies :
- A study evaluated the cytotoxic effects of several coumarin derivatives on breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. Among them, this compound demonstrated significant inhibition with IC50 values indicating potent activity .
- Another investigation highlighted its effectiveness against renal carcinoma cells, showcasing irreversible cytotoxic effects .
Anti-inflammatory Properties
The compound has also been recognized for its anti-inflammatory effects. It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Research Findings :
- In vitro studies have shown that this compound can significantly reduce inflammation markers in various models, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Activity
This compound exhibits antimicrobial properties against a range of pathogens. Its efficacy has been tested against both bacterial and fungal strains.
- Mechanism : The compound disrupts microbial cell membranes and inhibits essential metabolic processes within the pathogens .
- Case Studies :
Other Therapeutic Applications
The versatility of this compound extends to other health-related applications:
- Inhibition of Advanced Glycation End Products (AGEs) : The compound has been studied for its role in preventing the formation of AGEs, which are implicated in chronic diseases such as diabetes and Alzheimer's disease. It acts as a scavenger for reactive carbonyl species that contribute to AGE formation .
Table: Summary of Applications
Propiedades
Número CAS |
83808-56-4 |
|---|---|
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
8-hydroxy-4-methyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C10H10O3/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-4,6,11H,5H2,1H3 |
Clave InChI |
MEUPTAWCOWQTAC-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)OC2=C1C=CC=C2O |
SMILES canónico |
CC1CC(=O)OC2=C1C=CC=C2O |
Sinónimos |
8-HMDHC 8-hydroxy-4-methyl-3,4-dihydroxycoumarin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















